N-[(5-chloro-2-methoxyphenyl)methyl]cyclobutanamine
Description
N-[(5-chloro-2-methoxyphenyl)methyl]cyclobutanamine is a cyclobutanamine derivative featuring a benzyl substituent with a chlorine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring. Its molecular formula is C₁₂H₁₅ClNO, with a molecular weight of 224.70 g/mol.
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]cyclobutanamine |
InChI |
InChI=1S/C12H16ClNO/c1-15-12-6-5-10(13)7-9(12)8-14-11-3-2-4-11/h5-7,11,14H,2-4,8H2,1H3 |
InChI Key |
GTOWEEBROKAEJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CNC2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-2-methoxyphenyl)methyl]cyclobutanamine typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with cyclobutanamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloro-2-methoxyphenyl)methyl]cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 5-chloro-2-methoxybenzaldehyde or 5-chloro-2-methoxybenzoic acid.
Reduction: Formation of 5-chloro-2-methoxyaniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5-chloro-2-methoxyphenyl)methyl]cyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(5-chloro-2-methoxyphenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Cyclobutanamine Core
N-(4-(Morpholinomethyl)benzyl)cyclobutanamine (9q)
- Molecular Formula : C₁₆H₂₅N₂O₂
- Molecular Weight : 261.1967 g/mol
- Key Features: Incorporates a morpholinomethyl group at the 4-position of the benzyl ring.
- HRMS Data : Found 261.1961 (calculated 261.1967) .
- Synthesis Yield : 33–38% .
- Comparison : The morpholine substituent enhances polarity and hydrogen-bonding capacity compared to the chloro-methoxy group in the target compound. This may improve solubility but reduce lipophilicity.
N-(Benzo[d][1,3]dioxol-5-ylmethyl)cyclobutanamine (9r)
- Molecular Formula: C₁₂H₁₄ClNO₂ (inferred)
- Molecular Weight : 206.1181 g/mol
- Key Features : Substituted with a benzodioxole group.
- HRMS Data : Exact match (206.1181) .
Compound 29 (Sigma-1 Receptor Ligand)
- Molecular Formula : C₁₆H₂₁ClN₂O₃
- Molecular Weight : 289.1547 g/mol
- Key Features: Contains an isoxazole-ether-ethyl linkage and a 3-chlorophenoxy group.
- HRMS Data : Found 289.1547 (calculated 289.1560) .
- Synthesis Yield : 55% .
- Comparison : The isoxazole heterocycle may enhance receptor binding specificity, while the ethoxy spacer increases conformational flexibility relative to the target compound’s rigid benzyl group.
Cyclopropane vs. Cyclobutane Derivatives
N-(5-chloro-2-methoxyphenyl)cyclopropanecarboxamide
Substituent Effects
- Chloro-Methoxy Group : Enhances lipophilicity (logP) and may improve membrane permeability compared to morpholine (9q) or benzodioxole (9r) derivatives.
- Morpholine vs. Isoxazole : Morpholine (9q) increases solubility, while isoxazole (Compound 29) may enhance π-π stacking in receptor binding .
Biological Activity
N-[(5-chloro-2-methoxyphenyl)methyl]cyclobutanamine is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapeutics. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a cyclobutanamine core linked to a 5-chloro-2-methoxyphenyl group. Its unique structure allows for interactions with various biological targets, influencing numerous cellular pathways.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: CHClN
- Molecular Weight: 225.7 g/mol
The biological activity of this compound is primarily attributed to its ability to bind with specific receptors and enzymes. This binding can modulate their activity, leading to altered cellular functions such as apoptosis, proliferation, and differentiation.
- Receptor Binding: The compound may interact with various receptors involved in growth signaling pathways.
- Enzyme Inhibition: It potentially inhibits key enzymes that are crucial for cancer cell metabolism, thereby disrupting tumor growth.
Anticancer Properties
Several studies have investigated the anticancer effects of this compound. Preliminary results indicate its cytotoxic potential against various cancer cell lines.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | TBD | Inhibition of cell proliferation |
| SW620 | TBD | Induction of apoptosis |
| MDA-MB-231 | TBD | Cell cycle arrest |
Note: TBD = To Be Determined based on ongoing studies.
Kinase Inhibition
The compound has shown promise as a kinase inhibitor, particularly against cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation.
Table 2: Kinase Inhibition Profile
| Kinase Target | IC50 (nM) |
|---|---|
| CDK9 | 6 |
| CDK1 | 2980 |
| CDK2 | 397 |
These findings suggest that this compound could serve as a selective inhibitor in targeted cancer therapies.
Case Studies and Research Findings
Recent studies have highlighted the compound's effectiveness in preclinical models:
-
Study on Triple-Negative Breast Cancer (TNBC):
- The compound was tested on multiple TNBC cell lines, showing significant cytotoxic effects with GI50 values ranging from 530 nM to 1 µM.
- Apoptosis was measured using caspase activation assays, demonstrating a notable increase in apoptotic signals in treated cells.
Cell Line GI50 (µM) IC50 (µM) Apoptosis Induction (fold increase) BT-20 0.60 0.97 7.73 BT-549 0.80 0.94 0.74 MDA-MB-231 0.80 0.88 0.64 -
Mechanistic Insights:
- The compound's mechanism was explored through high-content imaging assays that assessed cell proliferation and apoptosis over time.
- Results indicated that treatment led to significant cell cycle arrest at the G1/S phase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
